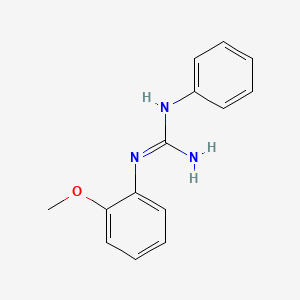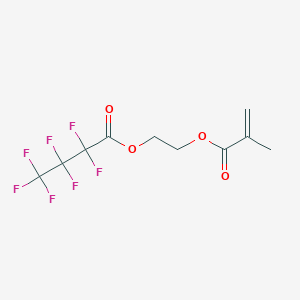
4-Hydroxy-5-isopropyl-2-methylbenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-isopropyl-2-methylbenzyl alcohol, also known as thymotinic alcohol, is an organic compound with the molecular formula C11H16O2. It is a derivative of thymol, a naturally occurring monoterpene phenol derivative of cymene. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a benzyl alcohol structure, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-5-isopropyl-2-methylbenzyl alcohol can be synthesized through several methods:
Reduction of 4-formylthymol: This method involves the reduction of 4-formylthymol using sodium amalgam or sodium hydroxide in the presence of formaldehyde.
Hydroboration-Oxidation of Thymol: Thymol can undergo hydroboration-oxidation to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve the large-scale application of the above synthetic routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-isopropyl-2-methylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like hydrogen halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Hydrogen halides (HCl, HBr) are used under acidic conditions for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-formylthymol or 4-hydroxy-5-isopropyl-2-methylbenzoic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of alkyl halides.
Scientific Research Applications
4-Hydroxy-5-isopropyl-2-methylbenzyl alcohol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-isopropyl-2-methylbenzyl alcohol involves its interaction with various molecular targets:
Oxidation-Reduction Reactions: The hydroxyl group can undergo oxidation-reduction reactions, influencing the redox state of biological systems.
Substitution Reactions: The compound can participate in substitution reactions, altering the structure and function of target molecules.
Comparison with Similar Compounds
Similar Compounds
Thymol: A precursor to 4-Hydroxy-5-isopropyl-2-methylbenzyl alcohol, known for its antiseptic properties.
4-Formylthymol: An intermediate in the synthesis of the compound.
4-Hydroxybenzyl alcohol: A structurally similar compound with different functional properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
4383-04-4 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4-(hydroxymethyl)-5-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O2/c1-7(2)10-5-9(6-12)8(3)4-11(10)13/h4-5,7,12-13H,6H2,1-3H3 |
InChI Key |
OTVWOWODDGZITR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CO)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12109146.png)

![(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholine hydrochloride](/img/structure/B12109149.png)

![2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-dimethylpropanamide](/img/structure/B12109155.png)
![Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B12109157.png)




![3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12109217.png)

